Propane-1,2,3-triyl tris(4-nitrobenzoate)
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Overview
Description
- It is also referred to as glycerol triheptanoate .
- The compound consists of three heptanoate (C7H14O2) groups attached to a glycerol backbone.
- Glycerol, also known as glycerin, is a triol (three hydroxyl groups) commonly found in fats and oils.
Propane-1,2,3-triyl tris(4-nitrobenzoate): is a chemical compound with the molecular formula C24H44O6 and a molecular weight of approximately 428.6 g/mol .
Preparation Methods
- The synthetic preparation of propane-1,2,3-triyl tris(4-nitrobenzoate) involves the reaction of glycerol with heptanoic acid (or its derivatives) under specific conditions.
- One method involves the esterification of glycerol with heptanoic acid using acid catalysts. The reaction proceeds as follows:
Glycerol + 3 Heptanoic Acid → Propane-1,2,3-triyl tris(4-nitrobenzoate) + 3 Water
- Industrial production methods may vary, but the basic principle remains the same.
Chemical Reactions Analysis
- Common reagents include acids (for esterification), bases (for hydrolysis), and reducing agents (for nitro group reduction).
- Major products depend on the specific reaction conditions.
Propane-1,2,3-triyl tris(4-nitrobenzoate): can undergo various reactions:
Scientific Research Applications
Chemistry: Used as a model compound for studying esterification reactions.
Biology: Investigated for its potential as a biofuel precursor.
Medicine: Limited research, but its properties may have pharmaceutical applications.
Industry: Used in the synthesis of specialty chemicals.
Mechanism of Action
- The compound’s mechanism of action depends on its specific application.
- For biofuel production, it serves as a precursor for biodiesel.
- In pharmaceutical research, it may interact with cellular membranes or metabolic pathways.
Comparison with Similar Compounds
- Similar compounds include other glycerol esters, but few have three identical ester groups.
Propane-1,2,3-triyl tris(4-nitrobenzoate): is unique due to its triester structure.
Remember that this compound’s detailed biological effects and specific targets may require further investigation.
Properties
CAS No. |
73157-07-0 |
---|---|
Molecular Formula |
C24H17N3O12 |
Molecular Weight |
539.4 g/mol |
IUPAC Name |
2,3-bis[(4-nitrobenzoyl)oxy]propyl 4-nitrobenzoate |
InChI |
InChI=1S/C24H17N3O12/c28-22(15-1-7-18(8-2-15)25(31)32)37-13-21(39-24(30)17-5-11-20(12-6-17)27(35)36)14-38-23(29)16-3-9-19(10-4-16)26(33)34/h1-12,21H,13-14H2 |
InChI Key |
JTDQKMBDXMZMNX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)OCC(COC(=O)C2=CC=C(C=C2)[N+](=O)[O-])OC(=O)C3=CC=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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